An In-depth Technical Guide to 1-Caffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 1-Caffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Caffeoylquinic acid (1-CQA) is a naturally occurring phenolic compound belonging to the family of caffeoylquinic acids, which are esters of caffeic acid and quinic acid.[1] Found in various plants, including honeysuckle (Lonicera japonica), artichoke (Cynara scolymus), and Erigeron breviscapus, 1-CQA has garnered significant interest in the scientific community for its diverse pharmacological properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of 1-Caffeoylquinic acid, with a focus on its potential as a therapeutic agent. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
1-Caffeoylquinic acid is formally derived from the condensation of the carboxylic acid group of trans-caffeic acid with the 1-hydroxyl group of (-)-quinic acid.[2][3]
Table 1: Chemical Identification of 1-Caffeoylquinic Acid
| Identifier | Value |
| IUPAC Name | (3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid[5] |
| Synonyms | 1-O-Caffeoylquinic acid, 1-CQA[4] |
| CAS Number | 1241-87-8[5] |
| Molecular Formula | C₁₆H₁₈O₉[5] |
| Molecular Weight | 354.31 g/mol [5] |
| Canonical SMILES | C1--INVALID-LINK--O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O">C@HO[5] |
Table 2: Physicochemical Properties of 1-Caffeoylquinic Acid
| Property | Value |
| Appearance | Earthy yellow crystalline powder[3] |
| Melting Point | Data not readily available |
| Boiling Point | 636.2 ± 55.0 °C (Predicted) |
| Density | 1.65 g/cm³ |
| pKa | 2.94 ± 0.50 (Predicted) |
| LogP | -0.587 (Estimated) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3][4] |
| UV max | 220, 247, 333 nm[4] |
Biological Activities and Signaling Pathways
1-Caffeoylquinic acid exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been identified as a potent inhibitor of the NF-κB signaling pathway and the PD-1/PD-L1 immune checkpoint interaction.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The aberrant activation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. 1-Caffeoylquinic acid has been shown to be a potent inhibitor of NF-κB activation.[3]
The inhibitory mechanism of caffeic acid derivatives on the NF-κB pathway often involves the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.
Inhibition of the PD-1/PD-L1 Interaction
The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance. Cancer cells often exploit this pathway to evade the host's immune system. 1-Caffeoylquinic acid has been identified as an inhibitor of the PD-1/PD-L1 interaction.[4]
Table 3: Biological Activity Data for 1-Caffeoylquinic Acid
| Biological Target/Activity | Assay | Result |
| NF-κB | Molecular Docking | Binding Energy: -11.50 Kcal/mol (with Rel homology domain of p105) |
| NF-κB | Inhibition Assay | Kᵢ: 0.002 µM (against RH domain of p105)[3] |
| PD-1/PD-L1 Interaction | Surface Plasmon Resonance | Kᴅ (to PD-1): 12.4 µM; IC₅₀: 87.28 µM[4] |
| Antioxidant Activity | DPPH Radical Scavenging | Potent activity observed |
| Antioxidant Activity | ABTS Radical Scavenging | Potent activity observed |
Experimental Protocols
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of 1-Caffeoylquinic acid on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.
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Cell Culture and Treatment:
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Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
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Pre-treat cells with varying concentrations of 1-Caffeoylquinic acid for a specified time (e.g., 1-2 hours).
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Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period (e.g., 30-60 minutes).
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Nuclear and Cytoplasmic Fractionation:
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Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving differential centrifugation.
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-
Protein Quantification:
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Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
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-
Western Blotting:
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Separate equal amounts of protein from each fraction by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.
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-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Calculate the ratio of nuclear to cytoplasmic p65 to determine the extent of nuclear translocation.
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PD-1/PD-L1 Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure biomolecular interactions in real-time. This protocol outlines the steps to assess the inhibitory effect of 1-Caffeoylquinic acid on the PD-1/PD-L1 interaction.
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Chip Preparation and Ligand Immobilization:
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Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
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Immobilize recombinant human PD-1 protein onto the activated sensor surface via amine coupling.
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Deactivate any remaining active esters with ethanolamine.
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-
Binding and Inhibition Analysis:
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Inject a solution of recombinant human PD-L1 (analyte) over the sensor surface at various concentrations to establish a baseline binding interaction.
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Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH buffer).
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To assess inhibition, pre-incubate PD-L1 with varying concentrations of 1-Caffeoylquinic acid before injecting the mixture over the PD-1 immobilized surface.
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Alternatively, inject varying concentrations of 1-Caffeoylquinic acid over the PD-1 surface followed by the injection of a fixed concentration of PD-L1.
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Data Analysis:
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Record the sensorgrams, which show the change in resonance units (RU) over time.
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Determine the kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kᴅ) from the binding curves.
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Calculate the IC₅₀ value for 1-Caffeoylquinic acid by plotting the percentage of inhibition against the concentration of the compound.
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Antioxidant Activity Assays (DPPH and ABTS)
These spectrophotometric assays are commonly used to evaluate the radical scavenging capacity of antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
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Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
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Reaction Mixture: In a 96-well plate, mix a solution of 1-Caffeoylquinic acid (at various concentrations) with the DPPH solution.
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Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
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Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
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Reagent Preparation: Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate.
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Reaction Mixture: In a 96-well plate, mix a solution of 1-Caffeoylquinic acid (at various concentrations) with the ABTS•⁺ solution.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
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Measurement: Measure the absorbance at a specific wavelength (e.g., 734 nm).
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Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Conclusion
1-Caffeoylquinic acid is a promising natural compound with well-defined chemical and physical properties. Its significant biological activities, particularly the inhibition of the NF-κB and PD-1/PD-L1 pathways, highlight its therapeutic potential in the management of inflammatory diseases and cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action and potential applications of this multifaceted molecule. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate the promising in vitro findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 inhibitor screening of caffeoylquinic acid compounds using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
